molecular formula C14H20F6N3O2P B12773033 Benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) CAS No. 71598-28-2

Benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-)

Cat. No.: B12773033
CAS No.: 71598-28-2
M. Wt: 407.29 g/mol
InChI Key: DAUYAGXTLIZNIY-UHFFFAOYSA-N
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Description

Benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) is an organic compound that belongs to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to a benzene ring. The specific structure of this compound includes two ethoxy groups and a pyrrolidinyl group attached to the benzene ring, with hexafluorophosphate as the counterion. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and in various substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) typically involves the diazotization of the corresponding aromatic amine. The process generally includes the following steps:

    Aromatic Amine Preparation: The starting material, 2,5-diethoxy-4-(1-pyrrolidinyl)aniline, is synthesized through standard organic synthesis techniques.

    Diazotization: The aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form the diazonium salt.

    Salt Formation: The diazonium salt is then reacted with hexafluorophosphoric acid to precipitate the desired benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-).

Industrial Production Methods

Industrial production of diazonium salts, including benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-), follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely .

Chemical Reactions Analysis

Types of Reactions

Benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) undergoes various chemical reactions, including:

    Substitution Reactions: The diazonium group can be replaced by other nucleophiles, such as halides, hydroxides, and cyanides, through Sandmeyer reactions.

    Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo dyes.

    Reduction Reactions: The diazonium group can be reduced to form the corresponding aromatic amine.

Common Reagents and Conditions

    Sandmeyer Reactions: Copper(I) halides (CuCl, CuBr) are commonly used as catalysts.

    Azo Coupling: Mild alkaline conditions (pH 8-10) are often employed.

    Reduction: Sodium sulfite or stannous chloride can be used as reducing agents.

Major Products Formed

    Substitution Products: Halogenated, hydroxylated, or cyanated aromatic compounds.

    Azo Compounds: Azo dyes with various color properties.

    Aromatic Amines: Resulting from reduction reactions.

Scientific Research Applications

Benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) involves the formation of reactive intermediates, such as free radicals or cations, during its reactions. These intermediates can then interact with various molecular targets, leading to the formation of new chemical bonds. The specific pathways depend on the type of reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of ethoxy groups and the hexafluorophosphate counterion in benzenediazonium, 2,5-diethoxy-4-(1-pyrrolidinyl)-, hexafluorophosphate(1-) imparts unique reactivity and solubility properties compared to its analogs. These features make it particularly useful in specific synthetic applications and industrial processes.

Properties

CAS No.

71598-28-2

Molecular Formula

C14H20F6N3O2P

Molecular Weight

407.29 g/mol

IUPAC Name

2,5-diethoxy-4-pyrrolidin-1-ylbenzenediazonium;hexafluorophosphate

InChI

InChI=1S/C14H20N3O2.F6P/c1-3-18-13-10-12(17-7-5-6-8-17)14(19-4-2)9-11(13)16-15;1-7(2,3,4,5)6/h9-10H,3-8H2,1-2H3;/q+1;-1

InChI Key

DAUYAGXTLIZNIY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1[N+]#N)OCC)N2CCCC2.F[P-](F)(F)(F)(F)F

Origin of Product

United States

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